molecular formula C12H11F3O3 B027834 Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate CAS No. 106263-53-0

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No. B027834
M. Wt: 260.21 g/mol
InChI Key: HVHVSJPSNQIPEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions including polymerizations initiated by superacids, Reformatsky-type reactions, and bioreductions utilizing dehydrogenase enzymes. For instance, a study on the polymerizations initiated by superacids has explored the complexation of trifluoromethanesulphonates, highlighting the intricate chemistry involved in synthesizing such compounds (Souverain et al., 1980). Additionally, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate using the short-chain dehydrogenase/reductase ChKRED12 for the synthesis of chiral intermediates demonstrates the biochemical approaches to synthesizing complex molecules (Ren et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, nuclear magnetic resonance (NMR), and density functional theory (DFT) calculations. A spectroscopic and diffractometric study revealed polymorphism in certain ethyl propanoate derivatives, providing insights into the challenges of characterizing such molecules (Vogt et al., 2013).

Chemical Reactions and Properties

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate undergoes various chemical reactions, including 1,3-dipolar cycloadditions, which lead to the synthesis of CF3-substituted pyrazoles (Gladow et al., 2014). These reactions underscore the compound's reactivity and utility in synthesizing heterocyclic compounds.

Physical Properties Analysis

The physical properties of such compounds, including their polymorphic forms, are crucial for understanding their stability, solubility, and suitability for various applications. The polymorphic forms of ethyl propanoate derivatives show minor but distinct differences in their capillary powder X-ray diffraction patterns, highlighting the importance of physical characterization in the development of pharmaceutical compounds (Vogt et al., 2013).

Scientific Research Applications

  • Synthesis of Novel Compounds :

  • Polymer Research :

    • Acts as a novel initiator in atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), leading to block copolymers (Umit Tunca et al., 2001).
  • Photolysis Research :

  • Enantiomeric Preparation :

  • Synthesis of Ethyl 3α - (3-aminophenyl)propanoate :

    • Can synthesize ethyl 3α - (3-aminophenyl)propanoate (U. Nagel et al., 2011).
  • Antimicrobial Properties :

  • Inhibitor Research :

    • Ethyl 2-oxo-3-(4-oxo-4α -chromen-2-yl)propanoates form compounds with potential as sortase A inhibitors, showing antibiofilm activity against S. aureus and related pathogens (B. Maggio et al., 2016).
  • Selective Hydrolysis :

    • Useful for selective removal of methanesulfonate esters at low pH without measurable loss to the product ester (L. Chan et al., 2008).
  • Bioreduction Applications :

    • Involved in the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, a key intermediate for the antidepressant drug duloxetine (Zhi-qiang Ren et al., 2019).

Safety And Hazards

The safety information for Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate indicates that it has a signal word of "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHVSJPSNQIPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375095
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(4-(trifluoromethyl)phenyl)propanoate

CAS RN

106263-53-0
Record name Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This material is prepared by a method analogous to that described for preparation of ethyl 3-oxo-3-(2-thienyl)propanoate in preparation of 1D, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-(trifluoromethyl)benzoic acid.
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Synthesis routes and methods II

Procedure details

To a solution of 4-trifluoromethylacetophenone (57.8 g, 0.307 mol) and ethanol (1 ml) in ethyl carbonate (300 ml) was added sodium hydride (24.5 g, 60% in oil, 0.63 mol) by small portions. Because heat was generated gradually, the reaction solution was ice-cooled and thereafter stirred at room temperature for 2 hrs. 6N Hydrochloric acid was added thereto to stop the reaction. The mixture was diluted with water (300 ml) and extracted with ethyl acetate (200 ml×2). The extract was washed with water, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=50:1-5:1) to give ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate (71.2 g, 89%).
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57.8 g
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1 mL
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24.5 g
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ethyl carbonate
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300 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4′-trifluoromethylacetophenone (10.0 g), sodium hydride (60%, oil, 2.13 g) and diethyl carbonate (80 ml) was stirred at 80° C. for 90 min. Water was added to the reaction mixture, and the mixture was neutralized with dilute hydrochloric acid and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, and ethyl 3-oxo-3-(4-trifluoromethylphenyl)propionate was obtained as an oil from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio). A mixture of this oil and N,N-dimethylformamide dimethylacetal (9.50 g) was refluxed for 1 hr. The reaction mixture was concentrated, and the residue was dissolved in ethanol (80 ml). To the obtained solution was added hydroxylamine hydrochloride (7.39 g), and the mixture was refluxed for 2 hr. The reaction mixture was concentrated, water was added to the residue and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography, the crystals obtained from a fraction eluted with ethyl acetate-hexane (1:9, volume ratio) were recrystallized from hexane to give ethyl 5-(4-trifluoromethylphenyl)isoxazole-4-carboxylate (8.42 g, yield 56%) as a colorless prism. melting point: 53–54° C.
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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